molecular formula C10H9NO B1222171 2-Amino-1-naphthol CAS No. 606-41-7

2-Amino-1-naphthol

Cat. No. B1222171
CAS RN: 606-41-7
M. Wt: 159.18 g/mol
InChI Key: QPKNFEVLZVJGBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-1-naphthol involves several methods, including the metal-free synthesis through intramolecular cross dehydrogenative-coupling reactions and the solvent-free asymmetric aminoalkylation of electron-rich aromatic compounds. Notably, the synthesis via three-component Betti reaction and solvent-free conditions demonstrates the compound's versatile synthetic adaptability (Waghmode et al., 2016); (Cimarelli et al., 2001).

Molecular Structure Analysis

The molecular structure of 2-Amino-1-naphthol has been elucidated through various analytical techniques, including X-ray diffraction and computational studies. These analyses have confirmed its complex structure and provided insight into its chemical behavior (Surya et al., 2021).

Chemical Reactions and Properties

2-Amino-1-naphthol participates in a range of chemical reactions, including electropolymerization and Lewis acids catalyzed annulations. These reactions underscore its reactivity and potential for creating various chemical structures. The compound's involvement in transition-metal-free oxidative annulation reactions further highlights its versatility (Pham et al., 1994); (Peng et al., 2018); (Li et al., 2023).

Physical Properties Analysis

The physical properties of 2-Amino-1-naphthol, such as its electrochemical behavior and polymer film formation capabilities, have been studied in both aqueous and organic media. These studies reveal its conducting nature and the influence of its functional groups on polymerization processes (Pham et al., 1994).

Scientific Research Applications

Electrochemical Synthesis and Polymer Film Study

2-Amino-1-naphthol and its derivatives have been studied for their potential in electrochemical synthesis. Research by Pham et al. (1994) demonstrates the electrooxidation of 5-amino 1-naphthol, leading to the formation of polymer films on electrodes. These films exhibit reversible redox systems in both acidic organic and aqueous solutions, indicating potential applications in electrochemical devices (Pham, Mostefai, Simon, & Lacaze, 1994).

Chemiluminescence in Analytical Chemistry

Al-Tamrah and Townshend (1987) explored the use of naphthol derivatives, including 1-amino-2-naphthol, in chemiluminescence for analytical purposes. They developed a flow-injection chemiluminescence method for determining naphthols, utilizing acidic permanganate oxidation. This method could have significant implications for sensitive analytical measurements (Al-Tamrah & Townshend, 1987).

Supercritical Fluid Chromatography

The separation of enantiomers of amino-naphthol analogues has been investigated using supercritical fluid chromatography, as reported by Aranyi et al. (2015). This method involves using chiral stationary phases, highlighting the role of 2-amino-1-naphthol in chiral separations, which is crucial in pharmaceutical and chemical research (Aranyi, Ilisz, Péter, Fülöp, & West, 2015).

Antibacterial Activity

A study by Roman et al. (2016) synthesized a library of 1-aminoalkyl 2-naphthols through the Mannich reaction. These compounds demonstrated significant antibacterial activity against Gram-positive bacteria. This finding suggests potential medicinal applications for 2-amino-1-naphthol derivatives in developing new antibacterial agents (Roman, Nastasa, Bostanaru, & Mareș, 2016).

Regioselective Synthesis

Li et al. (2023) developed a novel method for the regioselective synthesis of 2-amino-1-naphthols through oxidative annulation. This method, which is metal catalyst-free, can be crucial for organic synthesis, particularly in creating complex molecular structures (Li, Ren, Liu, & Kong, 2023).

Enantioselective Oxidative Spirolactonization

Uyanik et al. (2017) reported the enantioselective oxidative dearomatization of 2-naphthol derivatives using organoiodine catalysts. This research provides insight into the application of 2-amino-1-naphthol analogues in asymmetric synthesis, contributing to the field of stereochemistry (Uyanik, Yasui, & Ishihara, 2017).

Genetic Incorporation in Proteins

Chen and Tsao (2013) explored the genetic incorporation of a 2-naphthol group, specifically 2-amino-3-(6-hydroxy-2-naphthyl)propanoic acid, into proteins. This study opens avenues for site-specific biochemical modifications using 2-amino-1-naphthol derivatives (Chen & Tsao, 2013).

Safety And Hazards

2-Amino-1-naphthol is harmful if swallowed or inhaled . It is very toxic to aquatic life and will likely be mobile in the environment due to its water solubility . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

2-Naphthol or β-naphthol is an important starting material that has drawn great attention in various organic transformations because of its attributes, such as low cost, easy to handle and eco-friendliness . It is anticipated that this review will stimulate the researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

2-aminonaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKNFEVLZVJGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41772-23-0 (hydrochloride)
Record name 2-Amino-1-naphthol
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DSSTOX Substance ID

DTXSID10209406
Record name 2-Amino-1-naphthol
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-naphthol

CAS RN

606-41-7
Record name 2-Amino-1-naphthalenol
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Record name 2-Amino-1-naphthol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-naphthol
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Record name 2-amino-1-naphthol
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Record name 2-AMINO-1-NAPHTHOL
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Synthesis routes and methods

Procedure details

To dry DMF (60 mL) were added Pd2 dba3-CHCl3 (0.04 g, 0.038 mmol), and triethyl phosphite (0.04 mL, 0.229 mmol), and the solution was aged for 5 minutes at room temperature. The mixture was degassed with 3 nitrogen/vacuum cycles and stirred for 30 minutes until solution became yellow. Then the naphtholamine 145 (0.20 g, 0.80 mmol), CPI 5 (0.52 g, 0.88 mmol), and 2,6-lutidine (0.046 mL, 0.4 mmole) were added to the reaction solution and the resulting mixture was aged for 3 hours. Solvent was removed under reduced pressure and crude residue was purified by flash column chromatography with 97:3 CH2Cl2/MeOH to afford the desired couple product 146 as a yellow oil (0.47 g, 82% yield).
[Compound]
Name
145
Quantity
0.2 g
Type
reactant
Reaction Step One
[Compound]
Name
5
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.046 mL
Type
reactant
Reaction Step One
Quantity
0.04 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0.04 g
Type
catalyst
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
466
Citations
GM Bonser, DB Clayson, JW Jull… - British Journal of …, 1952 - ncbi.nlm.nih.gov
… An apparent correlation was demonstrated between the proportion of a dose of 2-naphthylamine (I) excreted by way of the urine as 2-amino-1-naphthol derivatives (II) and the biological …
Number of citations: 180 www.ncbi.nlm.nih.gov
S Belman, W Troll - Journal of Biological Chemistry, 1962 - Elsevier
… With respect to the former, 2amino-1-naphthol appears to be a … 2-Amino-1-naphthol is excreted largely in the form of the … in the tissue reacticns of 2-amino-1-naphthol, and the present …
Number of citations: 33 www.sciencedirect.com
D Manson - Chemico-Biological Interactions, 1972 - Elsevier
Earlier observations on the reaction of some 2-naphthylamine metabolites with thiols have been extended. 2-Amino-1-naphthyl sulphate, bis-(2-amino-1-naphthyl)-hydrogen phosphate …
Number of citations: 6 www.sciencedirect.com
S Belman, K Ferber, W Troll - Proceedings of the Society for …, 1967 - journals.sagepub.com
The carcinogenic metabolite, 2-amino-1-naphthol, of the bladder carcinogen 2-naphthylamine was air oxidized at pH 7.2 to produce many products separable by thin layer …
Number of citations: 8 journals.sagepub.com
E Boyland, D Manson - Biochemical Journal, 1966 - ncbi.nlm.nih.gov
… not with water alone) the compound was converted into 2-amino-1-naphthol. 2-Formamido-l-… decomposed over several months at room temperature to 2-amino-1-naphthol, 2-amino-1-…
Number of citations: 30 www.ncbi.nlm.nih.gov
Q Tang, C Zhang, M Luo - Journal of the American Chemical …, 2008 - ACS Publications
… Interestingly, although 1-naphthol did not give the ortho-aminated product 2-amino-1-naphthol, 8-hydroxyquinoline produced 7-amino-8-hydroxyquinoline in about 30% yield (Table 2, …
Number of citations: 49 pubs.acs.org
E Boyland, D Manson, P Sims - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… for comparison with the products Hydrolysis with hot dilute acid yielded 2-amino-1-naphthol. … gave 2-amino-1naphthol sulphate (0.46 g.), separating from the cooled solution as grey …
Number of citations: 74 pubs.rsc.org
W Troll, S Belman, N Nelson - Proceedings of the Society for …, 1959 - journals.sagepub.com
… fact that 2-amino-1-naphthol appeared in increased concentration in alkaline urines. This pointed to an alkali labile precursor of 2amino- 1 -naphthol. The known conjugates of 2-amino- …
Number of citations: 39 journals.sagepub.com
E Boyland, CH Kinder, D Manson - Biochemical Journal, 1961 - ncbi.nlm.nih.gov
… of the appearance of free 2-amino-1-naphthol in the urine after it … residue, no hydrolysis to 2-amino-1-naphthol was detected. … that the appearanceof 2-amino-1-naphthol in alkalinedog …
Number of citations: 39 www.ncbi.nlm.nih.gov
T Nakayama, T Kimura, M Kodama, C Nagata - Carcinogenesis, 1983 - academic.oup.com
… l-Amino-2-naphthol hydrochloride, 2-amino- 1-naphthol hydrochloride and l-amino-4-naphthol hydrochloride were purchased from Tokyo Kasei Co. Ltd. They were desalted in water …
Number of citations: 180 academic.oup.com

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